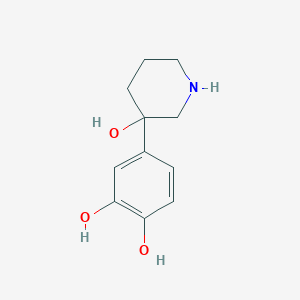
4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol, also known as HPB-CD, is a cyclodextrin derivative that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. HPB-CD is a water-soluble compound that has been found to exhibit excellent properties as a host molecule for various guest molecules, making it a promising candidate for drug delivery systems, analytical chemistry, and other related fields.
Mechanism Of Action
The mechanism of action of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol can accommodate guest molecules, while the hydrophilic exterior of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol allows it to dissolve in water, making it an excellent host molecule for various drug molecules.
Biochemical And Physiological Effects
4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol has been found to exhibit excellent biocompatibility and low toxicity, making it a promising candidate for drug delivery systems. Studies have shown that 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol can improve the solubility and bioavailability of various drug molecules, leading to improved therapeutic efficacy.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol is its ability to form inclusion complexes with various guest molecules, making it a versatile host molecule for drug delivery systems and other related fields. However, the synthesis of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol can be challenging, and the purification process can be time-consuming and costly.
Future Directions
There are several future directions for the research and development of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol, including the investigation of its potential applications in targeted drug delivery systems, gene therapy, and nanomedicine. Additionally, further studies are needed to explore the safety and efficacy of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol in various biological systems, including animal models and human clinical trials.
Conclusion:
In conclusion, 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol is a promising cyclodextrin derivative that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. Its ability to form inclusion complexes with various guest molecules makes it a versatile host molecule for drug delivery systems and other related fields. Further research and development of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol could lead to significant advancements in drug delivery systems, gene therapy, and nanomedicine.
Synthesis Methods
The synthesis of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol involves the reaction of piperidine, resorcinol, and formaldehyde in the presence of hydrochloric acid. The reaction results in the formation of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol, which is then purified and isolated using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol has been extensively studied for its potential applications in various scientific fields, including drug delivery systems, analytical chemistry, and material science. Its unique chemical structure allows it to form inclusion complexes with various guest molecules, including drugs, which can improve their solubility, stability, and bioavailability.
properties
CAS RN |
100112-61-6 |
|---|---|
Product Name |
4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol |
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-(3-hydroxypiperidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c13-9-3-2-8(6-10(9)14)11(15)4-1-5-12-7-11/h2-3,6,12-15H,1,4-5,7H2 |
InChI Key |
REBGJGKBMBFBHE-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)(C2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
C1CC(CNC1)(C2=CC(=C(C=C2)O)O)O |
synonyms |
1,2-Benzenediol, 4-(3-hydroxy-3-piperidinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



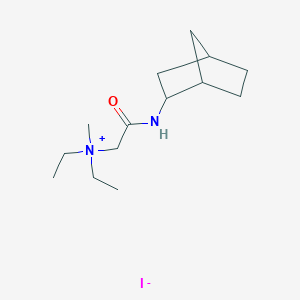
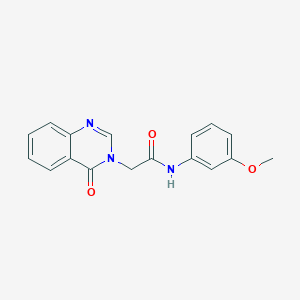
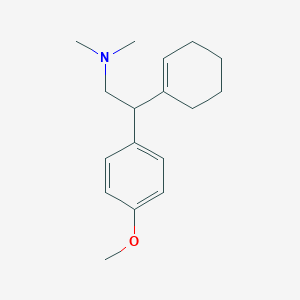
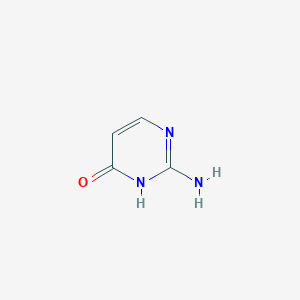
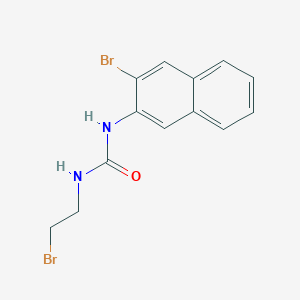
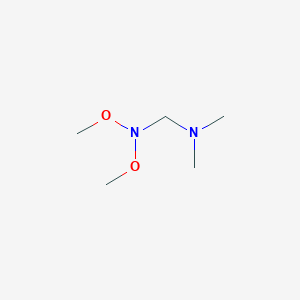
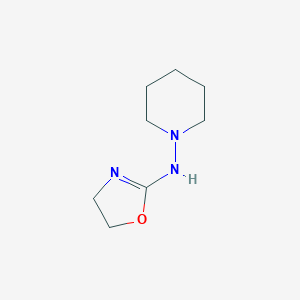
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)
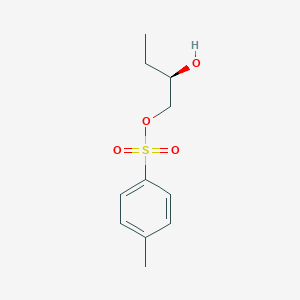
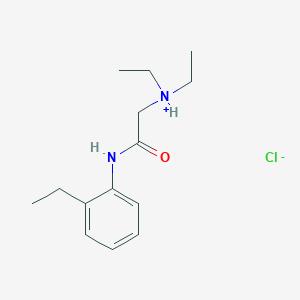
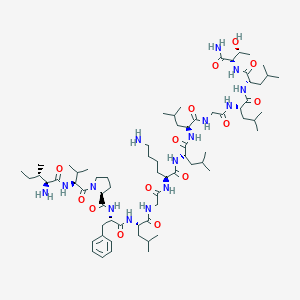
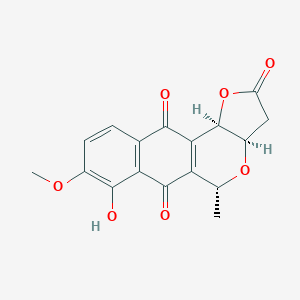
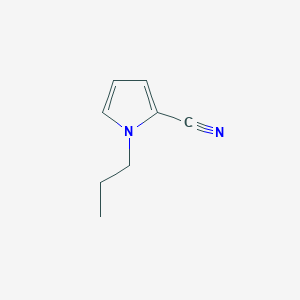
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)